4-Piperidineethanol
Overview
Description
Synthesis Analysis
The synthesis of 4-Piperidineethanol and related compounds involves several key strategies to achieve enantiopure products, which are crucial for the development of pharmaceuticals and other active compounds. For instance, enzymatic kinetic resolution has been employed for the synthesis of 2-Piperidineethanol, highlighting the importance of achieving enantiopure compounds through both synthetic and enzymatic methods. This process allows for the creation of natural and synthetic compounds starting from enantiopure piperidineethanol, demonstrating its utility as a versatile chemical building block (Perdicchia et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-Piperidineethanol facilitates its involvement in diverse chemical reactions. The piperidine ring, with its nitrogen atom, offers a site for nucleophilic attack, while the ethanol group can be easily modified or used in the formation of esters and ethers. This structural versatility is a key attribute that makes 4-Piperidineethanol a valuable scaffold in organic synthesis.
Chemical Reactions and Properties
4-Piperidineethanol undergoes various chemical reactions that are instrumental in the synthesis of complex molecules. For example, it can be used in gold-catalyzed formal [4 + 2] synthesis approaches toward piperidin-4-ones, demonstrating its role in facilitating ring closure and complexity building in synthetic organic chemistry (Cui et al., 2009). Additionally, the compound is involved in diastereoselective synthesis methods, providing platforms for drug discovery through the controlled creation of 2,4-disubstituted piperidines (Watson et al., 2000).
Scientific Research Applications
Enzymatic Synthesis and Derivative Applications
Synthetic and Enzymatic Methods for Derivative Synthesis : 2-Piperidineethanol has been used for the synthesis of various natural and synthetic compounds, leveraging its stereocenter and functional alcohol group for enantioselective synthesis. Both synthetic and enzymatic methods have been developed for resolving racemic mixtures of 2-piperidineethanol, enabling the production of enantiopure derivatives for further chemical synthesis (Perdicchia et al., 2015).
Anticancer and Therapeutic Potential
Cytotoxic Activities and DNA Binding : Novel naphthalimide derivatives containing piperidine moieties, including 4-piperidineethanol, have demonstrated potent cytotoxic activities against various cancer cell lines. These derivatives also exhibited interesting DNA binding behaviors, suggesting potential applications in cancer therapy and cell imaging (Wang et al., 2016).
Antisecretory and Neuroprotective Properties
Gastric Antisecretory Agents : Derivatives of 4-piperidineethanol have been explored for their gastric antisecretory properties, leading to the development of compounds without anticholinergic activity, which is advantageous for peptic ulcer treatments. Some of these compounds have progressed to clinical trials due to their promising antisecretory effects (Scott et al., 1983).
Neuroprotective Activities : The neuroprotective efficacy of compounds structurally similar to 4-piperidineethanol has been demonstrated in models of cerebral ischemia, highlighting their potential as therapeutic agents for neurological conditions. These compounds selectively target receptors in the forebrain, providing a focused approach to neuroprotection (Menniti et al., 1997).
Chemical Properties and Reactions
Dissociation Constants and Pyrolysis : The dissociation constants of 1-piperidineethanol and related compounds have been determined, providing valuable information for understanding their chemical behavior in various conditions. Additionally, pyrolysis studies have shown that 2-piperidineethanol can undergo reactions to produce 2,3-dehydropiperidine enamines, useful in synthetic chemistry (Xu et al., 1993); (Cook et al., 2005).
Antimicrobial and Antimycobacterial Effects
Antimycobacterial Spiro-piperidin-4-ones : Spiro-piperidin-4-ones derived from 4-piperidineethanol have shown significant antimycobacterial activity, indicating their potential as new therapeutic agents against Mycobacterium tuberculosis and other related strains. This highlights the compound's versatility and potential in developing novel antimicrobial treatments (Kumar et al., 2008).
Safety And Hazards
4-Piperidineethanol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-piperidin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQQXKSEFZAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060749 | |
Record name | 4-Piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidineethanol | |
CAS RN |
622-26-4 | |
Record name | 4-Piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidineethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidineethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Piperidineethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-4-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Piperidineethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRR3T9QR54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.